molecular formula C16H17N5O B10770212 (8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one

(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one

Cat. No.: B10770212
M. Wt: 295.34 g/mol
InChI Key: XNWDEMWJNJVCBD-LLVKDONJSA-N
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Preparation Methods

The synthesis of PSB-11 involves several steps, starting from readily available starting materials. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for PSB-11 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

PSB-11 undergoes various chemical reactions, including:

    Oxidation: PSB-11 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed on PSB-11 to modify its functional groups.

    Substitution: PSB-11 can undergo substitution reactions where one of its functional groups is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one

InChI

InChI=1S/C16H17N5O/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10/h4-8,11,17H,3,9H2,1-2H3/t11-/m1/s1

InChI Key

XNWDEMWJNJVCBD-LLVKDONJSA-N

Isomeric SMILES

CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1

Canonical SMILES

CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1

Origin of Product

United States

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